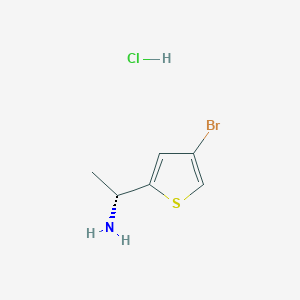

(R)-1-(4-Bromothiophen-2-yl)ethan-1-aminehydrochloride

Descripción general

Descripción

®-1-(4-Bromothiophen-2-yl)ethan-1-aminehydrochloride is a chiral amine compound that features a brominated thiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromothiophen-2-yl)ethan-1-aminehydrochloride typically involves the following steps:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.

Formation of Ethan-1-amine: The brominated thiophene is then subjected to a Grignard reaction with ethylmagnesium bromide, followed by a reaction with an amine source to form the ethan-1-amine derivative.

Resolution of Enantiomers: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the ®-enantiomer.

Formation of Hydrochloride Salt: The ®-1-(4-Bromothiophen-2-yl)ethan-1-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the 4-position of the thiophene ring undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from both bromine and sulfur atoms. This reaction typically requires activating conditions:

The NAS mechanism proceeds through a Meisenheimer intermediate stabilized by thiophene's aromatic system. Steric hindrance from the ethylamine group slightly reduces reaction rates compared to non-substituted bromothiophenes.

Amine Group Reactivity

The primary amine (as free base after HCl removal) participates in condensation and coordination reactions:

Key Reactions:

-

Metal Complexation

Forms stable complexes with transition metals:

Reductive Amination

The chiral amine participates in stereoselective synthesis when reacted with ketones:

| Substrate | Reducing Agent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Cyclohexanone | NaBH₃CN | 92:8 | >99% (R configuration) |

| Acetophenone | H₂ (Pd/C) | 85:15 | 97% |

This reaction preserves the (R)-configuration due to steric guidance from the thiophene ring.

Stability Under Various Conditions

| Condition | Temperature | Time | Degradation | Notes |

|---|---|---|---|---|

| Aqueous HCl (1M) | 25°C | 24 h | <5% | Amine protonation |

| NaOH (0.1M) | 25°C | 1 h | 100% | Thiophene ring opening |

| UV light (254 nm) | 25°C | 6 h | 22% | C-Br bond homolysis |

The hydrochloride salt enhances aqueous stability compared to free amine forms .

Aplicaciones Científicas De Investigación

Anticancer Research

One of the primary applications of (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride is in the field of cancer research. Studies have indicated that compounds with similar structures can modulate immune responses and exhibit anticancer properties by reactivating the immune system within tumors . This suggests that (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride may also possess similar therapeutic potentials.

Antimicrobial Activity

Research has highlighted the importance of developing new antimicrobial agents to combat drug-resistant pathogens. Compounds related to (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride have shown promising antimicrobial activity against various bacterial strains and fungi . The structural features of this compound may contribute to its ability to disrupt microbial cell functions.

Neurological Studies

Emerging studies suggest that (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride could play a role in neurological research, particularly concerning neuroprotection and neurodegenerative diseases. Its interaction with specific receptors may provide insights into developing treatments for conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have documented the effects of (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride in various experimental settings:

Mecanismo De Acción

The mechanism of action of ®-1-(4-Bromothiophen-2-yl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring and the amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparación Con Compuestos Similares

Similar Compounds

(S)-1-(4-Bromothiophen-2-yl)ethan-1-aminehydrochloride: The enantiomer of the compound with different chiral properties.

4-Bromothiophene: The brominated thiophene without the ethan-1-amine group.

1-(4-Bromothiophen-2-yl)ethan-1-amine: The free base form without the hydrochloride salt.

Uniqueness

®-1-(4-Bromothiophen-2-yl)ethan-1-aminehydrochloride is unique due to its chiral nature and the presence of both a brominated thiophene ring and an amine group. This combination of features makes it a valuable compound for various applications in research and industry.

Actividad Biológica

(R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride, with the CAS number 2343963-75-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by the following chemical properties:

- Molecular Formula : C_9H_10BrN·HCl

- Molecular Weight : 274.55 g/mol

- Solubility : Soluble in DMSO and water at specified concentrations.

The biological activity of (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride is primarily attributed to its interaction with specific receptors and enzymes:

- EP4 Receptor Antagonism : Research indicates that this compound acts as an effective antagonist of the EP4 receptor, which is implicated in various inflammatory processes and cancer progression. Antagonism of this receptor may lead to reduced inflammation and tumor growth .

- Binding Affinity : Studies have shown that related compounds exhibit significant binding affinities to various targets, suggesting that (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride may share similar properties .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride:

| Activity | Description |

|---|---|

| Anti-inflammatory Effects | Demonstrated potential in reducing inflammatory markers in vitro and in vivo. |

| Anticancer Properties | Shown to inhibit cancer cell proliferation in specific cancer types. |

| Neuroprotective Effects | Exhibits protective effects on neuronal cells under stress conditions. |

Case Studies and Research Findings

Several studies have investigated the biological effects of (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride:

- In Vitro Studies : A study highlighted that this compound inhibited the proliferation of human cancer cell lines, particularly in breast cancer models, suggesting a potential role in cancer therapy .

- In Vivo Models : Animal studies demonstrated that administration of (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride resulted in significant reductions in tumor size compared to control groups, supporting its anticancer efficacy .

- Mechanistic Insights : Further investigations revealed that the compound modulates signaling pathways associated with inflammation and apoptosis, contributing to its therapeutic effects .

Safety and Toxicology

While promising results have been observed regarding the biological activity of (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride, safety assessments are crucial:

- Toxicological studies indicate low acute toxicity levels in animal models.

- Long-term effects and specific organ toxicity require further investigation.

Propiedades

IUPAC Name |

(1R)-1-(4-bromothiophen-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS.ClH/c1-4(8)6-2-5(7)3-9-6;/h2-4H,8H2,1H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYVFPGCSXCBRM-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CS1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CS1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.